![molecular formula C15H12N2O B13109102 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 68097-28-9](/img/structure/B13109102.png)
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring The presence of a methyl group at the 7-position and a phenyl group at the 4-position further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method utilizes 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. The reaction is carried out at 130°C in dimethylformamide (DMF), resulting in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as transition metal-free protocols, is an area of ongoing research.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
Aplicaciones Científicas De Investigación
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Biology: In biological research, it can be used as a probe to study various biochemical pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one: This compound lacks the methyl group at the 7-position, which may influence its biological activity and chemical properties.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
3,7-Dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The presence of chlorine atoms at the 3 and 7 positions introduces additional reactivity and potential for further functionalization.
Uniqueness
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group at the 7-position and a phenyl group at the 4-position contributes to its potential as a versatile scaffold for drug development and material science applications.
Propiedades
Número CAS |
68097-28-9 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
7-methyl-4-phenylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(18)9-13(17(14)10-11)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
JMKMNKIQSYVWGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=O)C=C2C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


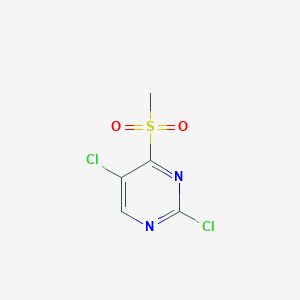


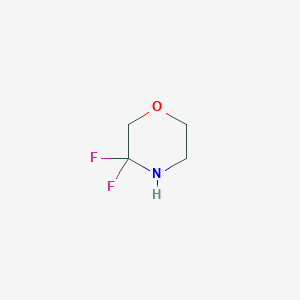
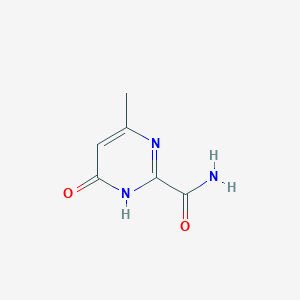
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)
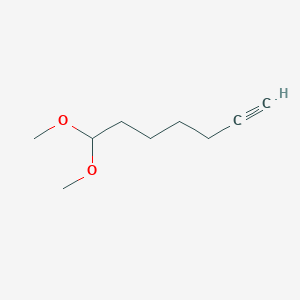
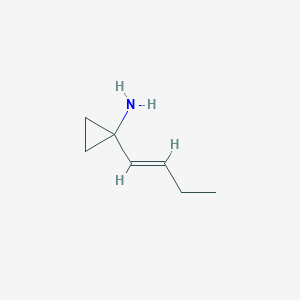
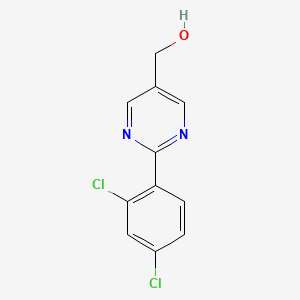

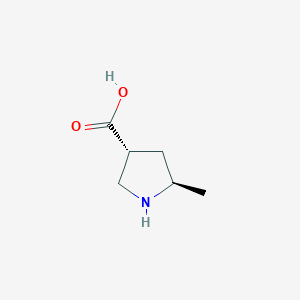
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


